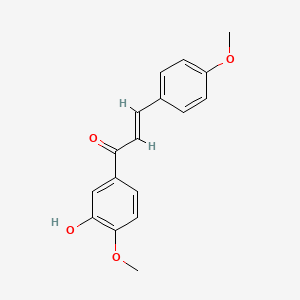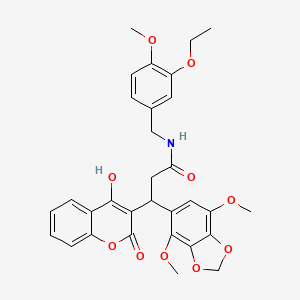![molecular formula C21H27N3O3S B11050181 1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、ピラゾロチアジン類に属する複雑な有機化合物です。この化合物は、シクロヘプチル基、ジメトキシフェニル基、ジヒドロピラゾロチアジンコアを含む独自の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンの合成は、一般的に複数のステップを伴います。一般的な方法の1つには、適切な前駆体の環化が制御された条件下で行われることが含まれます。反応には、シクロヘプタノン、2,4-ジメトキシベンズアルデヒド、および他の試薬を触媒や溶媒の存在下で使用することが含まれる場合があります。温度、圧力、pHなどの反応条件は、目的の生成物が得られるように注意深く監視されます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が関与する場合があります。プロセスには、連続フローリアクター、高度な精製技術、厳格な品質管理対策を使用して、一貫性と安全性を確保することが含まれる場合があります。
化学反応解析
反応の種類
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤の使用が関与する場合があります。
置換: 置換反応は、使用される試薬や条件に応じて、分子の異なる位置で起こることがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: ハロゲン化剤、求核剤、ジクロロメタンやエタノールなどの溶媒。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によって対応するケトンやカルボン酸が生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
化学反応の分析
Types of Reactions
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、以下を含む様々な科学研究における応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を調査されています。
医学: その潜在的な治療効果を調査し、創薬におけるリード化合物として探索されています。
産業: 新しい材料の開発や化学反応における触媒として利用されています。
作用機序
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の応用と使用の状況によって異なります。
類似化合物の比較
類似化合物
- 1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オン
- 3,4-ジメトキシフェネチルアミン
- 3,4-ジメトキシフェニルアセトン
独自性
1-シクロヘプチル-4-(2,4-ジメトキシフェニル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、その特定の構造的特徴により、独特の化学的および生物学的特性が与えられているため、ユニークです。シクロヘプチル基、ジメトキシフェニル基、ジヒドロピラゾロチアジンコアの組み合わせは、他の類似化合物とは異なり、様々な科学分野において貴重な研究対象となっています。
類似化合物との比較
Similar Compounds
- 1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 3,4-dimethoxyphenethylamine
- 3,4-dimethoxyphenylacetone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cycloheptyl group, dimethoxyphenyl group, and dihydropyrazolothiazine core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C21H27N3O3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H27N3O3S/c1-13-22-20-18(21(25)23-24(20)14-8-6-4-5-7-9-14)19(28-13)16-11-10-15(26-2)12-17(16)27-3/h10-12,14,19H,4-9H2,1-3H3,(H,23,25) |
InChIキー |
WSPHPFFTYDMEGB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(S1)C3=C(C=C(C=C3)OC)OC)C(=O)NN2C4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11050107.png)
![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)

![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)

![9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol](/img/structure/B11050183.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11050194.png)
![Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]](/img/structure/B11050199.png)
